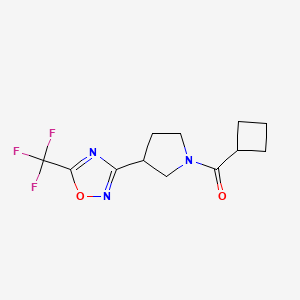
3-(1-cyclobutanecarbonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-cyclobutanecarbonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyclobutanecarbonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the introduction of the cyclobutanecarbonyl and pyrrolidinyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(1-cyclobutanecarbonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
3-(1-cyclobutanecarbonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-(1-cyclobutanecarbonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 1-(BOC-AMINO)-(PYRROLIDIN-3-YL)-CYCLOBUTANE
- ®-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate
Uniqueness
Compared to similar compounds, 3-(1-cyclobutanecarbonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
The compound 3-(1-cyclobutanecarbonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity associated with this specific oxadiazole derivative, focusing on its pharmacological potential, synthesis, and related case studies.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is known for its stability and biological activity. The trifluoromethyl group enhances lipophilicity and potentially increases the compound's bioactivity by improving membrane permeability. The cyclobutanecarbonylpyrrolidinyl moiety contributes to the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial : Exhibiting significant antibacterial and antifungal properties.
- Anticancer : Demonstrating cytotoxic effects against various cancer cell lines.
- Anti-inflammatory : Showing potential in reducing inflammation markers.
- Antidiabetic : Inhibiting enzymes related to glucose metabolism.
Anticancer Activity
A study investigating the anticancer properties of oxadiazole derivatives found that compounds similar to This compound exhibited potent inhibitory effects on several cancer cell lines. Specifically, derivatives showed IC50 values significantly lower than standard chemotherapeutic agents such as 5-Fluorouracil and Tamoxifen in MCF-7 breast cancer cells .
Antimicrobial Activity
In terms of antimicrobial efficacy, compounds within the oxadiazole class have been reported to possess notable activity against both gram-positive and gram-negative bacteria. For instance, one study reported that similar oxadiazoles had Minimum Inhibitory Concentrations (MIC) as low as 7.9 μg/mL against specific bacterial strains .
Enzyme Inhibition
Oxadiazoles have also been studied for their enzyme inhibition capabilities. For example, they have shown effectiveness in inhibiting α-glucosidase and other key metabolic enzymes, which could be beneficial in managing diabetes .
Case Studies
Several case studies highlight the therapeutic applications of oxadiazole derivatives:
- Study on Anticancer Efficacy :
- Antimicrobial Assessment :
- Oxidative Stress Reduction :
特性
IUPAC Name |
cyclobutyl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)11-16-9(17-20-11)8-4-5-18(6-8)10(19)7-2-1-3-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZKKWNECCSRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














